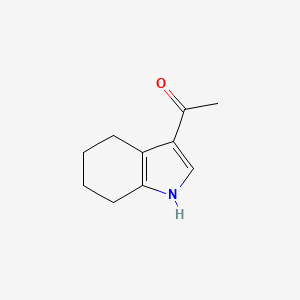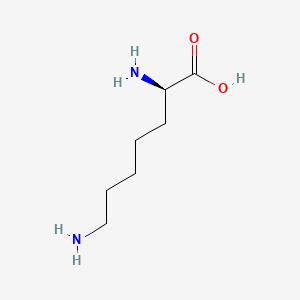
Hidrurotris(3-(3-piridil)-5-metilpirazol-1-il)borato de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate is a type of hydrotris(pyrazolyl)borate ligand. These ligands are synthesized from corresponding pyrazoles and KBH4 . They are crystallized as their hydrated potassium salts .
Synthesis Analysis
The synthesis of these ligands involves the reaction of the corresponding pyrazoles with KBH4 . The reaction takes place under mild conditions, allowing for the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Molecular Structure Analysis
In the solid state, these ligands crystallize as their hydrated potassium salts . For example, KTp3Py,Me·H2O is a coordination polymer in which two of the three pyridine nitrogens of each Tp3Py,Me ligand are used to coordinate neighboring potassium ions .Chemical Reactions Analysis
These ligands have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Mecanismo De Acción
Target of Action
Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, also known as MFCD01862446, is a boron-based compound. Boron-based compounds are generally known for their ability to form stable complexes with various metal ions, suggesting that metal ions could be potential targets .
Mode of Action
It’s known that boron-based compounds like mfcd01862446 are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium . This suggests that MFCD01862446 may interact with its targets through similar nucleophilic mechanisms.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may play a role in carbon-carbon bond formation, which is a fundamental process in organic synthesis.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
KP(py)3B has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It has a high affinity for metal ions and can form stable complexes, making it useful in various catalytic reactions. However, the compound has some limitations, including its low solubility in water and some organic solvents. It also has a tendency to form aggregates, which can affect its activity and stability.
Direcciones Futuras
KP(py)3B has shown promising results in various scientific research applications, and there are several future directions for further research. One area of interest is the development of new metal complexes using KP(py)3B as a ligand. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Furthermore, the compound's properties as a sensor for metal ions can be explored further, with potential applications in environmental monitoring and industrial processes.
Conclusion:
In conclusion, KP(py)3B is a versatile compound with potential applications in various scientific research fields. Its unique properties, including its high affinity for metal ions and stability, make it a useful research tool. Further research is required to elucidate its mechanism of action and explore its potential applications in catalysis, material science, and biochemistry.
Métodos De Síntesis
The synthesis of KP(py)3B involves the reaction of potassium hydroxide, boric acid, and 3-(3-pyridyl)-5-methylpyrazole in methanol. The reaction mixture is stirred at room temperature for several hours, followed by filtration and recrystallization to obtain the final product. The yield of the product depends on the reaction conditions, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Química de coordinación y formación de complejos
Los tris(pirazolyl)boratos, incluido el hidrurotris(3-(3-piridil)-5-metilpirazol-1-il)borato de potasio, sirven como ligandos versátiles en química de coordinación. Su estructura hexadentada les permite formar complejos estables con iones metálicos. Los investigadores han complejado este ligando con lantánidos, actínidos y metales de transición, revelando diversos modos de coordinación y estequiometrías . Comprender estas interacciones es crucial para el diseño de nuevos catalizadores, sensores y materiales.
Catálisis y acoplamiento de Suzuki–Miyaura
Los boratos juegan un papel fundamental en la catálisis. El acoplamiento cruzado de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono ampliamente aplicada, se basa en reactivos de boro. El this compound podría servir potencialmente como ligando o catalizador en tales reacciones . Su estructura única puede influir en la reactividad y la selectividad.
Electrodos selectivos de iones (ISEs)
Los derivados de borato de arilo se utilizan como sitios aniónicos lipófilos en electrodos selectivos de iones (ISEs) basados en membranas poliméricas. Los tris(pirazolyl)boratos, incluido nuestro compuesto, contribuyen a la detección selectiva de iones específicos. Su capacidad para unirse a iones metálicos mejora el rendimiento de los ISEs .
Propiedades
InChI |
InChI=1S/C27H24BN9.K/c1-19-13-25(22-7-4-10-29-16-22)32-35(19)28(36-20(2)14-26(33-36)23-8-5-11-30-17-23)37-21(3)15-27(34-37)24-9-6-12-31-18-24;/h4-18H,1-3H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWQPAJQMDSFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CN=CC=C2)C)(N3C(=CC(=N3)C4=CN=CC=C4)C)N5C(=CC(=N5)C6=CN=CC=C6)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BKN9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)
![2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B575848.png)


